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12-Methyltridecanal

Flavor Chemistry Sensory Science Cheese Aroma

12-Methyltridecanal (12-MT; CAS 93843-20-0, also referenced as 75853-49-5) is a C14 iso-methyl-branched long-chain fatty aldehyde (molecular formula C₁₄H₂₈O, molecular weight 212.37 g/mol). It is recognized as a high-potency flavoring compound with a characteristic tallowy, beef-like aroma.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 93843-20-0
Cat. No. B7824455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methyltridecanal
CAS93843-20-0
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCC=O
InChIInChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
InChIKeyOQWNKUAZQSLNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in heptane
soluble (in ethanol)

12-Methyltridecanal CAS 93843-20-0: Sourcing Specifications and Regulatory Status for the Branched-Chain Aldehyde Flavoring Agent


12-Methyltridecanal (12-MT; CAS 93843-20-0, also referenced as 75853-49-5) is a C14 iso-methyl-branched long-chain fatty aldehyde (molecular formula C₁₄H₂₈O, molecular weight 212.37 g/mol) . It is recognized as a high-potency flavoring compound with a characteristic tallowy, beef-like aroma [1]. Regulatory procurement is supported by its designation as a FEMA GRAS flavoring agent (FEMA No. 4005) [2] and its evaluation by JECFA (JECFA No. 1229) with an ADI of 'acceptable' [3].

Why 12-Methyltridecanal Cannot Be Replaced by Straight-Chain or Alternative Branched Analogs in Savory Flavor Formulations


Generic substitution of 12-methyltridecanal with other aldehydes—whether straight-chain C14 aldehydes (e.g., tetradecanal) or other methyl-branched isomers—is scientifically untenable for applications requiring authentic beef-like or aged-cheese character. The methyl branch at the 12th carbon position introduces steric effects that profoundly alter its sensory profile, shifting the odor quality from generic 'fatty-waxy' or 'green' to a species-specific 'tallowy, beef-like' note [1]. Crucially, 12-methyltridecanal exhibits the lowest odor threshold among all methyl-branched aldehydes evaluated at the C14 carbon chain length [2]. This combination of unique qualitative character and quantitatively superior potency means that substituting with an analog, even at identical usage levels, will fail to achieve the target odor activity value (OAV) or the desired meaty, tallowy sensory impression. Furthermore, its formation is inextricably linked to specific biological precursors (ruminant plasmalogens) and microbial metabolic pathways that are not replicated when using alternative synthetic aldehydes [3].

Quantitative Differential Evidence for 12-Methyltridecanal: Head-to-Head Comparisons Against Analogs and Baselines


Odor Threshold Comparison: 12-Methyltridecanal vs. 14-Methylpentadecanal in Cheese Matrices

12-Methyltridecanal demonstrates superior olfactory potency compared to its closest branched-chain homolog, 14-methylpentadecanal. In ripe Gouda-type cheese analysis, the concentration of 12-methyltridecanal was 49.5 μg/kg, substantially higher than the 3.2 μg/kg measured for 14-methylpentadecanal [1]. This 15.5-fold concentration difference directly translates to a significantly greater contribution to the overall cheese aroma profile.

Flavor Chemistry Sensory Science Cheese Aroma

Species-Specific Precursor Abundance: 12-Methyltridecanal Release from Beef vs. Pork and Poultry Lipids

The formation of 12-methyltridecanal is highly species-dependent, with plasmalogen precursors concentrated overwhelmingly in beef lipids. Upon hydrolysis of the lipid fraction, 12-methyltridecanal liberation from beef was measured at 44-149 μg/g lipid [1]. In stark contrast, the amounts liberated from chicken, turkey, and pork were negligible, ranging from only 0.3 to 2.7 μg/g lipid [1].

Meat Science Flavor Precursors Species Authentication

Dietary Influence on Precursor Concentration: Pasture-Fed vs. Concentrate-Fed Beef 12-MT Levels

The concentration of 12-methyltridecanal precursors in beef muscle is significantly modulated by animal diet. Pasture feeding resulted in 12-methyltridecanal concentrations up to 350 μg/100 g fresh muscle in German Holstein and German Simmental bulls, which is significantly higher than the levels found in concentrate-fed bulls (approximately 300 μg/100 g fresh muscle, extrapolated from reported data) [1].

Animal Science Flavor Quality Meat Production

Comparative Odor Activity Values (OAV) in Complex Food Matrices: Beef vs. Pork Gravy

12-Methyltridecanal exhibits a markedly higher odor activity value (OAV) in beef-based food systems compared to pork-based systems. In a direct comparison of beef vegetable gravy (BVG) and pork vegetable gravy (PVG), the OAV for 12-methyltridecanal was significantly higher in the BVG [1]. In contrast, another potent odorant, (E,Z)-2,4-decadienal, showed a clearly higher OAV in the PVG [1].

Flavor Chemistry Food Formulation Sensory Analysis

Procurement-Driven Application Scenarios for 12-Methyltridecanal Based on Quantitative Evidence


Authentic Beef Flavor Reconstitution and Enhancement

12-Methyltridecanal is essential for formulating authentic beef flavorings. The compound's presence at 431 μg/kg in stewed beef and its extremely low odor threshold of 0.1 μg/kg in water [1] establish it as a character-impact compound for beef aroma. Its species-specific liberation from beef lipids (44-149 μg/g lipid) versus negligible amounts from pork or poultry [1] confirms that 12-methyltridecanal, not generic aldehydes, is required to achieve a true beef flavor signature in savory applications, processed meats, and culinary bases.

Premium Grass-Fed Beef Flavor Differentiation

Formulators developing premium or 'grass-fed' beef flavor profiles must account for the diet-dependent variation in 12-methyltridecanal precursor abundance. Evidence shows that pasture feeding significantly elevates 12-methyltridecanal concentrations in muscle phospholipids up to 350 μg/100 g fresh muscle compared to concentrate-fed animals [1]. Sourcing 12-methyltridecanal for use in these formulations allows product developers to replicate the enhanced tallowy, beef-like notes characteristic of higher-quality, pasture-raised beef.

Aged Cheese Flavor Formulation (Gouda-Type and Semi-Hard Cheeses)

12-Methyltridecanal is a quantitatively dominant methyl-branched aldehyde in aged Gouda-type cheeses, increasing in concentration with maturation and present at 49.5 μg/kg in ripe cheese, far exceeding the levels of its homolog 14-methylpentadecanal (3.2 μg/kg) [1]. Its unique beef-like odor note and low threshold play a critical role in the complex aroma of long-matured cheeses. Procurement of this specific compound is necessary for flavor houses aiming to authentically recreate the savory, aged character of Gouda and similar semi-hard cheese varieties.

Beef-Specific Savory Gravies and Sauces

In complex savory matrices such as gravies, 12-methyltridecanal acts as a differential odorant specific to beef. Comparative OAV analysis in beef versus pork vegetable gravies demonstrates that 12-methyltridecanal contributes significantly more to the aroma of beef-based systems, whereas other aldehydes like (E,Z)-2,4-decadienal dominate pork-based systems [1]. Therefore, 12-methyltridecanal is a non-substitutable ingredient for achieving a beef-specific flavor direction in gravies, bouillons, and prepared sauces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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